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molecular formula C13H13NO2S B1404136 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester CAS No. 13950-62-4

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No. B1404136
M. Wt: 247.31 g/mol
InChI Key: GEGQKPGSXDIIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09387200B2

Procedure details

To a solution of the 2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester (41 g, 170 mmol) in toluene (340 mL) were added P2S5 (117.3 g, 520 mmol) and tetrachloro-1,4-benzoquinone (43.2 g, 170 mmol) at r.t. with stirring. The mixture was then refluxed with stirring for 15 min. After cooling to r. t. the mixture was filtered and the filtrate was concentrated to give a brown oil, which was purified by flash column chromatography on silica gel. Elution with 5-35% EtOAc/hexanes gave the title compound as a reddish oil (16.7 g): MS (m/z) 248.2 (M+1).
Name
2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
117.3 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5](=[C:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6](=O)[CH3:7])[CH3:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19].ClC1C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:16][S:19][C:6]=1[CH3:7])=[O:17])[CH3:2]

Inputs

Step One
Name
2-(amino-phenyl-methylene)-3-oxo-butyric acid ethyl ester
Quantity
41 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)=C(C1=CC=CC=C1)N)=O
Name
Quantity
117.3 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
43.2 g
Type
reactant
Smiles
ClC1=C(C(C(=C(C1=O)Cl)Cl)=O)Cl
Name
Quantity
340 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed
STIRRING
Type
STIRRING
Details
with stirring for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
Elution with 5-35% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NSC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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